
1-Cyclobutoxy-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutoxy-2-iodobenzene is an organic compound characterized by a benzene ring substituted with an iodine atom and a cyclobutoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutoxy-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclobutoxybenzene. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form iodoxybenzene derivatives.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Heck and Sonogashira couplings
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents such as sodium hypochlorite and hydrogen peroxide are used.
Coupling Reactions: Palladium or copper catalysts are typically employed
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include iodoxybenzene and related compounds.
Coupling: Products include biaryl compounds and other complex organic molecules
Applications De Recherche Scientifique
1-Cyclobutoxy-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-cyclobutoxy-2-iodobenzene involves its reactivity due to the presence of the iodine atom and the cyclobutoxy group. The iodine atom can participate in various reactions, such as oxidative addition and reductive elimination, which are key steps in many catalytic processes. The cyclobutoxy group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Cyclobutoxy-4-iodobenzene: Similar structure but with the iodine atom at a different position.
2-Chloro-1-cyclobutoxy-4-iodobenzene: Contains an additional chlorine atom, which alters its reactivity and applications
Uniqueness: 1-Cyclobutoxy-2-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in selective synthesis and specialized applications .
Propriétés
Formule moléculaire |
C10H11IO |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
1-cyclobutyloxy-2-iodobenzene |
InChI |
InChI=1S/C10H11IO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2 |
Clé InChI |
TUUBRUOXBKYJPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)
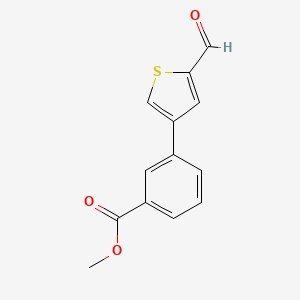
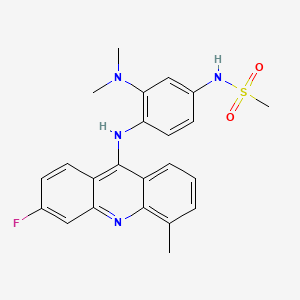

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
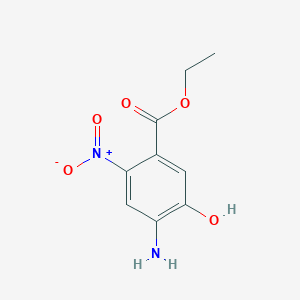
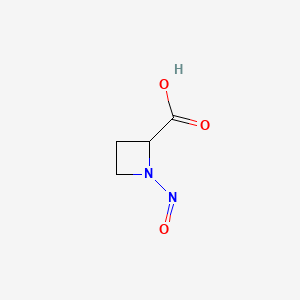
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
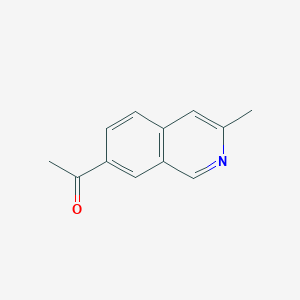
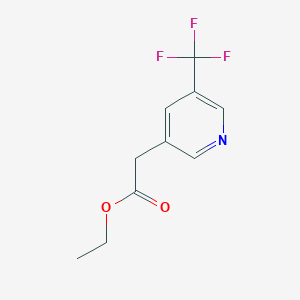
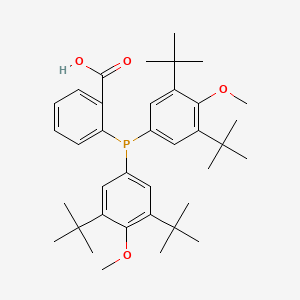
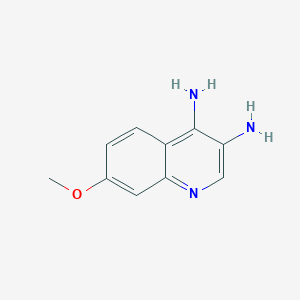

![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
